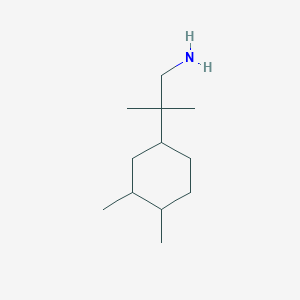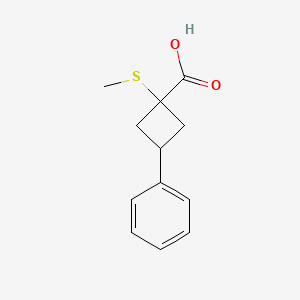
1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and a carboxylic acid group The presence of a methylthio group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutane derivative with a methylthio reagent in the presence of a strong base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methylthio group can participate in redox reactions, influencing cellular processes. The phenyl and carboxylic acid groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-(Methylthio)-2-phenylcyclobutane-1-carboxylic acid
- 1-(Methylthio)-3-phenylcyclopentane-1-carboxylic acid
- 1-(Methylthio)-3-phenylcyclohexane-1-carboxylic acid
Uniqueness: 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-methylsulfanyl-3-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-15-12(11(13)14)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) |
InChI Key |
IOWHGQWHGOMFAC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


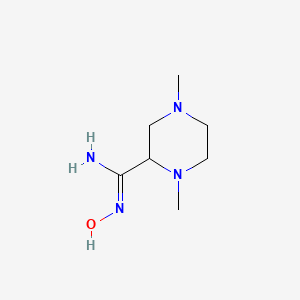
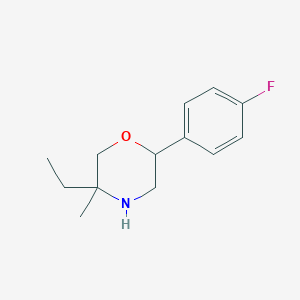
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
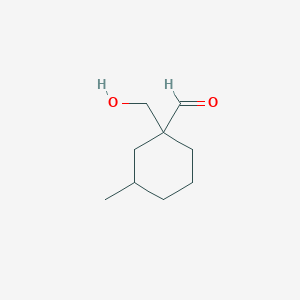


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
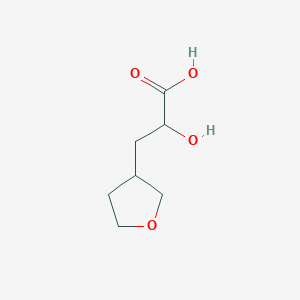

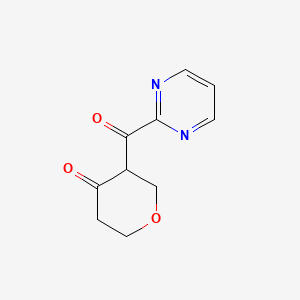
![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
